SK-7041

Oncology Epigenetics HDAC Inhibition

SK-7041 is a hybrid HDAC inhibitor with unique selectivity for HDAC1/2 over HDAC3, inducing G2/M arrest and demonstrating superior cytotoxicity versus SAHA in lung and breast cancer models. Validated for in vivo efficacy (55% TGI in gastric cancer xenografts) and cardiac hypertrophy research. Choose SK-7041 for definitive differentiation of HDAC1/2-specific biology.

Molecular Formula C19H21N3O3
Molecular Weight 339.4 g/mol
CAS No. 617690-98-9
Cat. No. B1681001
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSK-7041
CAS617690-98-9
SynonymsSK-7041;  SK 7041;  SK 7041; 
Molecular FormulaC19H21N3O3
Molecular Weight339.4 g/mol
Structural Identifiers
SMILESCN(C)C1=CC=C(C=C1)C(=O)NCC2=CC=C(C=C2)C=CC(=O)NO
InChIInChI=1S/C19H21N3O3/c1-22(2)17-10-8-16(9-11-17)19(24)20-13-15-5-3-14(4-6-15)7-12-18(23)21-25/h3-12,25H,13H2,1-2H3,(H,20,24)(H,21,23)/b12-7+
InChIKeyWWMASNYTEATYTC-KPKJPENVSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

SK-7041 (CAS 617690-98-9) – A Class I HDAC1/2-Selective Inhibitor for Targeted Epigenetic Research


SK-7041 (CAS: 617690-98-9) is a hybrid synthetic histone deacetylase (HDAC) inhibitor, structurally derived from the hydroxamic acid moiety of trichostatin A (TSA) and the pyridyl ring of MS-275 [1]. It functions by preferentially inhibiting class I HDAC enzymes, specifically HDAC1 and HDAC2, with a reported cellular HDAC inhibitory IC₅₀ of 172 nM . This compound induces hyperacetylation of histones H3 and H4, leading to cell cycle arrest and apoptosis in various cancer models .

Why Pan-HDAC Inhibitors or Other Class I Inhibitors Cannot Substitute for SK-7041


Generic substitution of SK-7041 with other HDAC inhibitors, even those within the same class, is not scientifically equivalent due to its unique hybrid structure and specific isoform selectivity profile. While many class I HDAC inhibitors (e.g., MS-275/entinostat) show preference for HDAC1 and HDAC3, SK-7041 exhibits a distinct preference for HDAC1 and HDAC2 [1]. This difference in isoform engagement leads to divergent biological outcomes, including a unique G2/M-phase cell cycle arrest pattern that contrasts with the G1 arrest induced by several other HDAC inhibitors [2][3]. Furthermore, direct comparative studies demonstrate that SK-7041 possesses superior cytotoxic potency compared to the FDA-approved pan-HDAC inhibitor vorinostat (SAHA) in certain cancer models [4].

Quantitative Differentiation Evidence: SK-7041 vs. Comparator HDAC Inhibitors


Superior Cytotoxicity in Lung and Breast Cancer Cells: SK-7041 vs. Vorinostat (SAHA)

In a direct head-to-head comparison against the FDA-approved pan-HDAC inhibitor vorinostat (SAHA), SK-7041 demonstrated significantly more potent cytotoxic activity against a panel of human lung and breast cancer cell lines [1]. The study evaluated both compounds under identical conditions and found that SK-7041 consistently exhibited lower IC₅₀ values for inhibiting cell proliferation. For instance, in the A549 non-small cell lung cancer cell line, SK-7041 exhibited an IC₅₀ of 0.48 μM, whereas comparative data from the same study noted that SK-7041 showed 'more potent cytotoxicity than SAHA' across the tested cancer cells [1].

Oncology Epigenetics HDAC Inhibition Cancer Cell Biology

Selective HDAC1/2 Inhibition Profile Distinguishes SK-7041 from Other Class I Inhibitors

SK-7041 exhibits a distinct isoform selectivity profile within the class I HDAC family, preferentially inhibiting HDAC1 and HDAC2 [1][2]. This is in contrast to other class I inhibitors like MS-275 (entinostat), which has a known preference for HDAC1 and HDAC3 [2][3]. The selectivity of SK-7041 for HDAC1/2 over HDAC3 and other class I and II isoforms has been documented, with studies reporting that SK-7041 targets HDAC1 and HDAC2, while its activity against HDAC3-6 is comparatively minimal [2][3].

Epigenetics Enzyme Selectivity Target Validation Chemical Biology

Induction of G2/M Cell Cycle Arrest: A Distinct Phenotype vs. G1 Arrest by Other Inhibitors

SK-7041 treatment results in a pronounced G2/M-phase cell cycle arrest, a phenotype that distinguishes it from many other HDAC inhibitors which primarily induce G1 arrest [1][2]. In studies on gastric and pancreatic cancer cells, SK-7041 induced an accumulation of cells in the G2/M phase as early as 6 hours post-treatment, leading to aberrant mitosis and subsequent apoptosis [1]. This is in direct contrast to the G1 arrest reported for compounds like SAHA in similar models, where SK-7041's antiproliferative effects were primarily due to G2/M arrest with only a lesser contribution from G1 arrest [3].

Cell Cycle Apoptosis Mechanism of Action Cancer Therapeutics

In Vivo Tumor Growth Inhibition Validates Preclinical Efficacy

SK-7041 has demonstrated significant in vivo antitumor activity in human tumor xenograft models. In studies using nude mice implanted with human gastric (SNU-16) and other tumor cells, systemic administration of SK-7041 led to a substantial reduction in tumor growth compared to vehicle-treated controls [1]. Specifically, in the SNU-16 gastric cancer xenograft model, SK-7041 treatment at a dose of 25 mg/kg (i.p.) resulted in a tumor growth inhibition (TGI) rate of 55% compared to the control group [1].

In Vivo Pharmacology Xenograft Models Tumor Growth Inhibition Preclinical Development

Cardioprotective Effect: Reduction of Myocardial Hypertrophy

Beyond oncology, SK-7041 has demonstrated a distinct protective effect against cardiac hypertrophy, a finding not universally shared by all HDAC inhibitors. In a model of pressure overload-induced cardiac hypertrophy (aortic banding in mice), administration of the class I-HDAC selective inhibitor SK-7041 significantly reduced myocardial hypertrophy [1]. This effect was observed after 2 weeks of simultaneous administration with the induction of hypertrophy, and the compound's action is specifically noted as an HDAC inhibitor for class I subtypes 1 and 2 [2]. This contrasts with pan-HDAC inhibitors like SAHA, which may have different cardiac outcomes [2].

Cardiovascular Research HDAC Inhibition Cardiac Hypertrophy Non-Oncology Application

Optimal Application Scenarios for SK-7041 Based on Verified Differential Evidence


Preclinical Oncology Studies Requiring Potent Anti-Proliferative Activity in Lung and Breast Cancer Models

SK-7041 is optimally employed in preclinical oncology research where a compound with demonstrated superiority in cytotoxicity over SAHA is required. Based on direct comparative data, SK-7041 is particularly well-suited for studies in human lung (A549) and breast cancer cell lines, where it exhibits lower IC₅₀ values and more potent anti-proliferative effects [1]. This scenario is ideal for researchers evaluating HDAC inhibitors as potential therapeutic agents in these specific cancer types.

Epigenetic Dissection of Class I HDAC Isoform-Specific Functions in Cell Cycle Regulation

SK-7041 serves as a critical tool for researchers aiming to differentiate the biological roles of HDAC1/2 from those of HDAC3. Its distinct isoform selectivity profile, which preferentially targets HDAC1 and HDAC2 over HDAC3 [1], makes it invaluable for studies designed to parse the contributions of these enzymes to processes like cell cycle progression and apoptosis. The compound's unique induction of G2/M arrest further reinforces its utility in investigations of mitotic regulation and checkpoints [2][3].

In Vivo Xenograft Studies for Gastric Cancer and Other Solid Tumors

SK-7041 is a validated tool for in vivo pharmacology studies, particularly in human tumor xenograft models. Evidence from SNU-16 gastric cancer xenografts demonstrates significant tumor growth inhibition (55% TGI) at a well-tolerated dose [1]. This makes SK-7041 a reliable choice for researchers conducting preclinical efficacy testing of HDAC inhibitors in gastric cancer or for exploring combination therapies in similar solid tumor models.

Cardiovascular Research Investigating the Role of Class I HDACs in Cardiac Hypertrophy

SK-7041 has established utility in cardiovascular research as a tool to probe the role of class I HDACs (specifically HDAC1/2) in pathological cardiac hypertrophy [1]. Studies in pressure overload models have shown that SK-7041 can significantly reduce myocardial hypertrophy, a finding that distinguishes it from other HDAC inhibitors [2]. This application scenario is ideal for investigators exploring the epigenetic mechanisms underlying heart failure and seeking a selective class I HDAC inhibitor with validated in vivo cardiac activity.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for SK-7041

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.